Naphthomycin J

Description

Contextualization within Ansamycin (B12435341) Antibiotics

Naphthomycin J is a member of the naphthomycin family of antibiotics, which are a subclass of the broader group of ansamycins. wikipedia.org Ansamycins are macrolide compounds characterized by an aliphatic ansa chain that bridges two non-adjacent positions of an aromatic nucleus. wikipedia.orgresearchgate.net This structural motif is crucial to their biological function. The aromatic core can be a benzene (B151609) or a naphthalene (B1677914) derivative, which further categorizes the ansamycins. researchgate.net Naphthomycins, as their name suggests, possess a naphthoquinone core. researchgate.netontosight.ai

These compounds are primarily isolated from actinomycete bacteria, particularly the genus Streptomyces. wikipedia.orggoogle.com The ansamycin class is renowned for its diverse and potent biological activities, which include antibacterial, antifungal, and antineoplastic properties. researchgate.netnih.govfrontiersin.org Prominent members of the ansamycin family, such as rifamycin, are used clinically in the treatment of tuberculosis. google.com Naphthomycins themselves have been shown to exhibit a range of biological effects, including antibacterial and antifungal activities. frontiersin.orgmedchemexpress.com

Historical Perspectives in Natural Product Discovery

The discovery of this compound is rooted in the extensive exploration of secondary metabolites from Streptomyces. Specifically, this compound was identified from fermentations of Streptomyces sp. E/784. nih.gov This discovery was part of a broader investigation into the production of ansamycin antibiotics by this strain, which also yielded other known naphthomycins such as actamycin (B1239363) (Naphthomycin D) and Naphthomycin A, as well as the novel Naphthomycin I. nih.gov

A significant finding during the initial research was that the production of this compound, along with Naphthomycin I, was substantially increased by the addition of N-acetyl-L-cysteine to the fermentation medium. nih.gov This observation suggested a biosynthetic link between the chloro- and thionaphthomycins, with the thiol-containing precursor being incorporated to form the alkylthio-substituted this compound. nih.gov The structure of this compound was elucidated through detailed spectroscopic analysis. nih.gov

Significance in Chemical Biology Research

The significance of this compound in chemical biology research stems from its unique structure and biological activity. As a member of the ansamycin family, it contributes to the understanding of the structure-activity relationships within this important class of antibiotics. The presence of a C-30 alkylthio-substituent in this compound, in contrast to the more common hydroxylated or chlorinated analogues, provides a valuable point of comparison for studying the impact of this functional group on biological targets. nih.gov

Furthermore, the study of naphthomycins, in general, has revealed interesting mechanisms of action. For instance, some naphthomycins have been shown to inhibit bacterial enzymes and disrupt cell membrane functions. ontosight.ai Research on a closely related compound, Naphthomycin A, has demonstrated that it can inhibit DNA and RNA synthesis. nih.govjst.go.jp While the specific molecular targets of this compound are a subject for more detailed investigation, its discovery has spurred further research into the biosynthesis of these complex natural products and the potential for generating novel analogues through precursor-directed biosynthesis. nih.govresearchgate.net

Detailed Research Findings

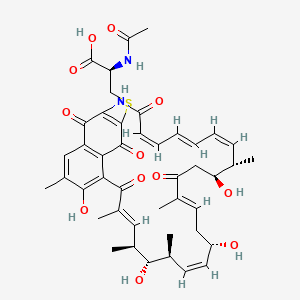

The chemical structure of this compound has been determined through spectroscopic methods. It is an alkylthio-substituted ansamycin antibiotic. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C41H50N2O11S |

| Appearance | Yellow solid |

| Key Structural Feature | C-30 alkylthio-substituent |

| Biological Source | Streptomyces sp. E/784 |

The biosynthesis of this compound is of particular interest. It is proposed to be formed from a chloroansamycin precursor through a non-enzymatic reaction with thiols. nih.gov This was supported by the observation that adding N-acetyl-L-cysteine to the fermentation broth of Streptomyces sp. E/784 significantly increased the yield of this compound. nih.gov

Properties

Molecular Formula |

C44H52N2O12S |

|---|---|

Molecular Weight |

833 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[[(7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8+,12-10-,13-11-,17-15-,23-14+,26-18+/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |

InChI Key |

VEDOKYSBCNXSGP-FIDPMEEKSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |

Synonyms |

naphthomycin J |

Origin of Product |

United States |

Microbial Isolation and Production of Naphthomycin J

Naphthomycin J is primarily produced by actinomycetes, specifically from the genus Streptomyces. The isolation and identification of these microbial sources are the foundational steps in the production of this compound.

Isolation Strategies for Naphthomycin-Producing Streptomyces Strains

The discovery of novel Streptomyces strains capable of producing this compound and other bioactive compounds relies on strategic bioprospecting from diverse environmental niches.

Researchers have increasingly turned their attention from traditional soil environments to more unique and extreme habitats to isolate novel Streptomyces species. mdpi.complos.org These untapped ecological niches are thought to harbor actinobacteria with unique metabolic capabilities, potentially leading to the discovery of new secondary metabolites. mdpi.com

Marine ecosystems have emerged as a particularly fruitful source for bioprospecting. frontiersin.org Streptomyces strains have been successfully isolated from various marine sources, including sediments, sponges, and other marine invertebrates. frontiersin.orgresearchgate.net Marine sponges, in particular, are known to host a rich diversity of microbes, including Streptomyces, which produce a wide array of bioactive compounds. frontiersin.org

Endophytic environments, the internal tissues of plants, represent another promising frontier for isolating novel Streptomyces strains. nih.govfrontiersin.org For instance, an endophytic actinobacterium, strain TML10T, was isolated from a surface-sterilized leaf of a Thai medicinal plant, Terminalia mucronata. nih.govfrontiersin.org This strain was later identified as a new species, Streptomyces naphthomycinicus, and was found to produce naphthomycin A. nih.govfrontiersin.org Similarly, Streptomyces sp. CS, a producer of various naphthomycins, was isolated as an endophyte from the plant Maytenus hookeri. nih.gov

Other underexplored environments for bioprospecting include deserts, caves, and hypersaline locations like the northern Tibetan Plateau. mdpi.com The isolation of Streptomyces from such extreme environments often requires specialized techniques to mimic their native physiological and biochemical conditions. mdpi.com

The isolation of Streptomyces from environmental samples typically involves a series of culture-dependent techniques designed to select for and purify these filamentous bacteria.

A common initial step is the pretreatment of the sample to reduce the numbers of other bacteria and fungi. nih.gov Techniques such as air-drying, desiccation, heat shock, and crushing are often employed. nih.govresearchgate.net For example, in one study, soil samples were air-dried, crushed, and pretreated with calcium carbonate before incubation. nih.gov Heat treatment of a sample suspension, for instance at 55°C for 6 minutes, can help to reduce non-spore-forming bacteria. researchgate.net

Following pretreatment, the sample is serially diluted and plated onto selective agar (B569324) media. nih.govcabidigitallibrary.org Various media formulations are used to support the growth of Streptomyces while inhibiting other microorganisms. Starch casein agar (SCA) is a commonly used medium for the isolation of Streptomyces. nih.govcabidigitallibrary.org Other media include Actinomyces Isolation Agar (AIA) and various formulations from the International Streptomyces Project (ISP). researchgate.netcabidigitallibrary.org These media are often supplemented with antifungal agents like nystatin (B1677061) and antibacterial agents like ampicillin (B1664943) to minimize contamination. nih.gov

The composition of the isolation medium can be tailored to the specific environment from which the sample was collected. For instance, humic acid vitamin agar is often used for isolating Streptomyces from plant samples. mdpi.com Different carbon sources, such as glycerol, glucose, and starch, can also be incorporated to support the growth of diverse Streptomyces species. mdpi.com

Once colonies with the characteristic morphology of Streptomyces appear, they are purified by subculturing onto fresh agar plates. nih.gov The pure cultures are then identified based on a polyphasic approach that includes morphological, cultural, and biochemical characterization. nih.gov

Fermentation Optimization for Enhanced this compound Biosynthesis

The production of this compound by Streptomyces strains is often in low quantities in initial fermentation trials. Therefore, optimizing the fermentation process is crucial to enhance the yield of this valuable compound.

Nutritional Modulation and Precursor Feeding

The composition of the fermentation medium plays a critical role in the biosynthesis of secondary metabolites like this compound. frontiersin.org Nutritional modulation involves adjusting the types and concentrations of nutrients to maximize product formation. researchgate.netnih.gov

The biosynthesis of this compound, like other naphthomycins, originates from 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit, with the polyketide chain being assembled from propionate (B1217596) and acetate (B1210297) units. cdnsciencepub.comresearchgate.netresearchgate.net Therefore, the availability of these precursors in the fermentation medium is a key factor influencing the final yield.

A significant strategy to boost the production of specific naphthomycin analogues is precursor feeding. phcogrev.com Research has shown that the addition of certain compounds to the fermentation broth can direct the biosynthetic pathway towards the desired product. For instance, the production of this compound and its analogue, Naphthomycin I, by Streptomyces sp. E/784 was substantially increased by supplementing the fermentation medium with N-acetyl-L-cysteine. nih.govdoi.org This addition shifted the production away from the chlorinated analogues, Naphthomycin H and A. nih.govdoi.org Other thiols and thiol progenitors have also been shown to be utilized in a similar manner. nih.govdoi.org

The type and concentration of carbon and nitrogen sources are also critical. frontiersin.org For example, in the production of Naphthomycin A by Streptomyces naphthomycinicus TML10T, solid-state fermentation using cooked rice as a substrate provided the best conditions for antibiotic production. nih.govresearchgate.net The choice of carbon and nitrogen sources can influence the availability of precursors for the biosynthesis of the AHBA starter unit and the polyketide chain. frontiersin.org

Table 1: Impact of Precursor Feeding on Naphthomycin Production by Streptomyces sp. E/784

| Precursor Added | Effect on Naphthomycin Production | Reference |

| N-acetyl-L-cysteine | Substantially increased production of this compound and I | nih.gov, doi.org |

| Decreased production of Naphthomycin H and A | nih.gov, doi.org | |

| Other thiols/thiol progenitors | Utilized to produce thioansamycins | nih.gov, doi.org |

Physicochemical Parameters and Their Influence on Yield

In addition to nutritional factors, physicochemical parameters of the fermentation process, such as temperature, pH, and aeration, have a significant impact on the growth of Streptomyces and the production of this compound. core.ac.uk

Temperature is a key factor affecting the production of antimicrobial metabolites by Streptomyces. researchgate.net The optimal temperature for production can vary between different strains. For example, some Streptomyces species show optimal production at 25°C, while others prefer temperatures around 30°C or 35°C. researchgate.net The initial growth phase of the culture is also temperature-dependent. For instance, Streptomyces collinus Tü 105, a producer of Naphthomycin A, is typically grown at 30°C for spore preparation and then at 27-28°C for production. cdnsciencepub.com

The pH of the culture medium also significantly influences antibiotic production. researchgate.net Generally, a neutral pH of around 7.0 is optimal for many Streptomyces species, with a decline in production observed under more acidic or alkaline conditions. researchgate.net The pH of the fermentation broth can be controlled during the process to maintain optimal conditions for biosynthesis.

Aeration and agitation are crucial for submerged fermentations, as they ensure sufficient oxygen supply for the aerobic Streptomyces and facilitate the distribution of nutrients. The optimal agitation speed can vary, with studies on Streptomyces collinus using an orbital shaker at 300 rpm. cdnsciencepub.com

The duration of the fermentation also affects the yield. Time-course studies are often conducted to determine the optimal time for harvesting, which is typically during the stationary phase of microbial growth when secondary metabolite production is at its peak. cdnsciencepub.com

Table 2: Key Physicochemical Parameters for Streptomyces Fermentation

| Parameter | General Optimal Range/Condition | Significance |

| Temperature | 25-35°C (strain dependent) | Affects enzyme activity and microbial growth rate. researchgate.net |

| pH | ~7.0 | Influences nutrient uptake and enzyme stability. researchgate.net |

| Aeration/Agitation | Dependent on fermenter scale and strain | Ensures adequate oxygen supply for aerobic metabolism. |

| Incubation Time | Varies (typically several days) | Correlates with the growth phase and peak of secondary metabolite production. cdnsciencepub.com |

Elucidation of Naphthomycin J Biosynthetic Pathways

Origins of Naphthomycin J Precursors

The biosynthesis of this compound begins with the formation of its fundamental building blocks, which are derived from primary metabolic pathways. These precursors are then channeled into the specialized enzymatic assembly line that constructs the final complex molecule.

3-Amino-5-hydroxybenzoic Acid (AHBA) Pathway Intermediates

The starter unit for the biosynthesis of this compound is 3-amino-5-hydroxybenzoic acid (AHBA). nih.govnih.gov This crucial precursor is synthesized via a distinct branch of the shikimate pathway. researchgate.net The formation of AHBA is a key step that commits metabolites to the ansamycin (B12435341) biosynthetic route. nih.gov The enzymes involved in the AHBA pathway are encoded within the naphthomycin biosynthetic gene cluster. nih.govebi.ac.uk In Streptomyces sp. CS, a set of eight genes has been identified as responsible for AHBA synthesis. nih.gov

Polyketide Building Blocks Integration

Following the synthesis of the AHBA starter unit, the polyketide backbone of this compound is assembled. This process utilizes extender units derived from small carboxylic acids. mdpi.com Isotope labeling studies have revealed that the ansa chain of the related Naphthomycin A is constructed from seven propionate (B1217596) and six acetate (B1210297) units. researchgate.netresearchgate.net These building blocks are incorporated in a specific sequence by the polyketide synthase (PKS) machinery. mdpi.com The selection and condensation of these units are critical for determining the length and branching pattern of the final polyketide chain. nih.gov

Enzymatic Machinery for this compound Assembly

The assembly of the this compound molecule is orchestrated by a sophisticated suite of enzymes. These include a large, modular polyketide synthase and a series of tailoring enzymes that modify the polyketide intermediate to yield the final product.

Polyketide Synthase (PKS) Architecture and Function

The core of the this compound biosynthetic machinery is a Type I polyketide synthase (PKS). wikipedia.orgmdpi.com This type of PKS consists of large, multi-domain proteins that function as an assembly line. wikipedia.org In the case of naphthomycins, the PKS is composed of multiple modules, each responsible for one cycle of chain elongation. mdpi.com The gene cluster of Streptomyces sp. CS contains five polyketide synthase genes. nih.gov

Each PKS module contains a set of domains that catalyze specific reactions. The minimal essential domains include an acyltransferase (AT) domain, which selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA), a ketosynthase (KS) domain that catalyzes the Claisen condensation to extend the polyketide chain, and an acyl carrier protein (ACP) domain that tethers the growing chain. wikipedia.orgrasmusfrandsen.dk Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may also be present to modify the β-keto group formed during each condensation cycle, leading to structural diversity in the final product. mdpi.com The specific arrangement and combination of these domains within the PKS modules dictate the precise structure of the polyketide backbone. rasmusfrandsen.dk

Post-PKS Modifying Enzymes

After the polyketide chain is assembled by the PKS, it undergoes a series of modifications by post-PKS tailoring enzymes to generate the final, biologically active this compound molecule. researchgate.netsciepublish.com These enzymes are responsible for reactions such as halogenation, hydroxylation, and cyclization. nih.govrsc.orgnih.gov

In the biosynthesis of related naphthomycins, a flavin-dependent halogenase, Nat1, is responsible for the chlorination at the C-30 position. nih.gov Another key enzyme is a putative hydroxylase, Nat2, which is believed to be involved in the formation of the naphthalene (B1677914) ring. nih.gov The inactivation of nat2 has been shown to halt the biosynthesis of naphthomycins, leading to the accumulation of a tetraketide intermediate. nih.gov The formation of the macrolactam ring is another crucial post-PKS step, likely catalyzed by an amide synthase. researchgate.net

Genetic Characterization of the Naphthomycin Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). wikipedia.orgnih.gov The cloning and sequencing of this BGC have been instrumental in understanding the biosynthetic pathway. nih.gov

In Streptomyces sp. CS, the naphthomycin BGC spans a 106 kb region of the genome and contains 32 open reading frames (ORFs). nih.gov Analysis of this cluster has identified genes for the PKS machinery, AHBA synthesis, post-PKS modifications, as well as putative genes for regulation, transport, and resistance. nih.govvulcanchem.com The identification of two separate biosynthetic gene clusters for ansatrienin and naphthomycin in Streptomyces collinus highlights that despite sharing the AHBA starter unit, their biosynthetic pathways have distinct genetic organizations. nih.gov The discovery of new naphthomycin derivatives through genome mining of endophytic Streptomyces strains further underscores the potential for identifying novel BGCs and expanding the chemical diversity of this class of compounds. researchgate.net

Identification and Annotation of Biosynthetic Genes

Genome mining has been instrumental in identifying and characterizing the gene clusters responsible for naphthomycin production in various Streptomyces species. A notable example is the BGC identified in Streptomyces sp. CS, which spans over 106 kilobases (kb) and contains 32 open reading frames (ORFs). jst.go.jp This cluster, and similar ones found in other strains like Streptomyces sp. 21So2-11, serves as a model for understanding naphthomycin assembly. doi.org

The core of the BGC is composed of:

AHBA Synthesis Genes: A conserved set of approximately eight genes is responsible for synthesizing the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. jst.go.jp This pathway is a known branch of the shikimate pathway. jst.go.jp The gene for AHBA synthase, which catalyzes the final step, is a common probe used to identify ansamycin BGCs. jst.go.jp

Polyketide Synthase (PKS) Genes: Typically, five large Type I PKS genes encode the modules responsible for building the ansa chain of the macrolactam. jst.go.jp These modular enzymes dictate the sequence and type of extender units (malonyl-CoA or methylmalonyl-CoA) added to the growing polyketide chain.

Amide Synthase: A crucial gene, often located downstream of the PKS modules, encodes an amide synthase. This enzyme is responsible for the final cyclization step, forming the characteristic macrolactam ring by creating an amide bond between the nitrogen of the AHBA unit and the carboxyl group at the end of the polyketide chain. jst.go.jpjst.go.jp

Post-PKS Tailoring Genes: A variety of genes encode enzymes that modify the polyketide backbone to generate the diverse family of naphthomycin analogues. In the Streptomyces sp. CS cluster, key tailoring genes have been functionally characterized. For instance, the nat1 gene encodes a flavin-dependent halogenase responsible for the chlorination at the C-30 position of the ansa chain. Another gene, nat2, encodes a putative hydroxylase essential for the formation of the naphthalene ring structure. Inactivation of nat2 completely halts naphthomycin production.

The table below summarizes key genes identified in the naphthomycin biosynthetic gene cluster from Streptomyces sp. CS.

| Gene | Proposed Function | Role in Biosynthesis |

| nat PKS | Type I Polyketide Synthase | Assembly of the ansa polyketide chain from acetate and propionate units. |

| AHBA synthase | Aminoshikimate pathway enzyme | Catalyzes the final step in the formation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. |

| nat1 | FADH2-dependent halogenase | Responsible for the chlorination at position C-30, leading to compounds like Naphthomycin A. |

| nat2 | Hydroxylase/Monooxygenase | Essential for the early stages of polyketide assembly, likely involved in forming the naphthalene ring. |

| Amide synthase | Ligase | Catalyzes the intramolecular amide bond formation to create the macrolactam ring. jst.go.jp |

| Transport genes | ABC transporters | Putative role in exporting the final naphthomycin products out of the cell. |

| Regulatory genes | Transcriptional regulators | Control the expression of the other genes within the cluster. |

Regulatory Elements Governing this compound Production

The production of secondary metabolites like naphthomycins is tightly regulated to coordinate with the growth and developmental stages of the producing organism. This regulation occurs through a hierarchical network involving both pathway-specific regulators located within the BGC and global regulators that respond to broader cellular signals.

In many instances, naphthomycin BGCs are found to be "silent" or expressed at very low levels under standard laboratory culture conditions. wikidata.org A significant breakthrough in activating such cryptic clusters came from the manipulation of global regulatory genes. Research on Streptomyces sp. N50, which harbors a silent BGC for 15-deoxynaphthomycins, demonstrated that introducing the global positive regulatory gene afsR2 from Streptomyces coelicolor could successfully switch on the cluster and induce the production of these novel analogues. wikidata.org The AfsR2 protein is a well-known global activator that can trigger the expression of multiple secondary metabolite BGCs. wikidata.org

While specific pathway-specific regulators for the this compound cluster have not been functionally characterized in detail, the BGCs identified in strains like Streptomyces sp. CS and Streptomyces sp. 21So2-11 contain putative regulatory genes. doi.org These are often members of common transcriptional regulator families found in Streptomyces, such as LuxR or TetR family regulators. For example, in the related ansamycin geldanamycin (B1684428), cluster-situated regulators like gdmRI and gdmRII (LAL family regulators) have been identified. nih.gov Furthermore, the master regulator PhoP, which controls phosphate (B84403) metabolism, has also been shown to influence geldanamycin production, highlighting the complex interplay between primary metabolism and antibiotic biosynthesis. nih.gov It is highly probable that similar regulatory circuits, involving both internal and external signals, govern the expression of the this compound BGC.

Investigations into Biosynthetic Diversification Mechanisms

The structural diversity observed within the naphthomycin family arises from the inherent flexibility and combinatorial nature of their biosynthetic pathways. Variations in PKS modules, and particularly the activity of different tailoring enzymes, lead to the generation of a wide array of analogues, including this compound.

Comparative Genomics of Naphthomycin Analogues

Comparative analysis of ansamycin BGCs reveals a common evolutionary origin centered on the AHBA-PKS core, with diversification driven by the gain, loss, or modification of tailoring genes. The naphthomycin BGC in Streptomyces sp. 21So2-11 shows high similarity to the 'red' gene cluster in Streptomyces sp. CS and S. hygroscopicus XM201, but differs from the 'pig' gene cluster in Actinoplanes teichomyceticus, despite all producing naphthomycin-type molecules. doi.orggrafiati.com

Key points of divergence include:

Halogenation vs. Hydroxylation: The presence or absence of a functional halogenase like nat1 is a primary branching point. Naphthomycin A is chlorinated, while its analogue actamycin (B1239363) is hydroxylated at the same C-30 position. this compound lacks both modifications, featuring a thiol group instead. researchgate.net

Presence of Additional Reductases: The BGC for 15-deoxynaphthomycins in Streptomyces sp. N50 is distinguished by the presence of an enoyl reductase domain that is absent in other known naphthomycin clusters. wikidata.org This domain is responsible for the reduction at the C-15 position, creating a new subclass of compounds.

Separate vs. Combined Clusters: In Streptomyces collinus, which produces both the benzenoid ansamycin ansatrienin and the naphthalenic naphthomycin, the two compounds are synthesized by two entirely separate BGCs. jst.go.jp This demonstrates how gene duplication and subsequent evolutionary divergence can lead to distinct but related pathways within a single organism. jst.go.jpnih.gov

Proposed Mechanisms for Thiothis compound Formation

This compound is a sulfur-containing analogue, belonging to a subset known as thionaphthomycins. researchgate.net Its structure is characterized by an alkylthio group at the C-30 position of the ansa chain, a position that is typically chlorinated in Naphthomycin A or hydroxylated in actamycin. researchgate.net

The biological origin of this unique modification was investigated in Streptomyces sp. E/784, which produces low levels of this compound and its close analogue, Naphthomycin I. researchgate.net Crucially, researchers found that supplementing the fermentation medium with N-acetyl-L-cysteine significantly boosted the production of these thionaphthomycins. researchgate.net This increase came at the expense of the chlorinated analogues, Naphthomycin H and A. researchgate.net

This finding strongly supports a biosynthetic model where the formation of Thiothis compound involves the nucleophilic attack of a cysteine-derived thiol onto an activated intermediate of the naphthomycin pathway. The proposed mechanism involves competition between different tailoring enzymes for a common substrate:

The core naphthomycin molecule is assembled by the PKS and cyclized.

At position C-30, the molecule becomes a substrate for competing enzymes.

The halogenase (nat1 homologue) can chlorinate the position to yield chloro-naphthomycins like Naphthomycin A.

Alternatively, a nucleophilic thiol, derived from the cellular cysteine pool, can displace a leaving group at C-30. This reaction forms the characteristic C-S bond of this compound.

This mechanism of "biosynthetic diversification" highlights how the availability of cellular precursors (like cysteine) can directly influence the final output of a secondary metabolite pathway, leading to the generation of novel, sulfur-containing analogues. researchgate.net A similar mechanism involving mycothiol (B1677580) recycling has also been proposed for the formation of other sulfur-harboring naphthomycins. wikidata.org

Molecular Mechanisms of Naphthomycin J Bioactivity

Identification and Characterization of Cellular Targets

The primary mode of action for naphthomycins appears to be the targeting of specific enzymes, particularly those reliant on sulfhydryl groups, and the subsequent disruption of nucleic acid production.

The cytotoxicity of naphthomycin is attributed to its ability to inhibit various sulfhydryl (SH) enzymes. jst.go.jpnih.govjst.go.jp This inhibitory action is reversible, as the antibiotic's activity can be negated by the presence of SH compounds such as 2-mercaptoethanol, dithiothreitol, and glutathione. jst.go.jpnih.gov

One specific enzyme identified as a target is alkaline phosphodiesterase. jst.go.jpnih.gov Studies on this enzyme isolated from L5178Y cells demonstrated that naphthomycin blocks its function. jst.go.jpnih.gov The concentration required for 50% inhibition (IC₅₀) was determined to be approximately 7.6 µg/ml. jst.go.jpnih.gov

| Target Enzyme | Cell Line Source | IC₅₀ | Reference |

| Alkaline Phosphodiesterase | L5178Y | ~7.6 µg/ml | jst.go.jpnih.gov |

This table displays the reported inhibitory concentration of naphthomycin against a specific cellular enzyme.

A significant aspect of naphthomycin's bioactivity is its potent interference with the synthesis of nucleic acids. jst.go.jpnih.gov In murine leukemia L5178Y cells, both DNA and RNA synthesis were found to be more significantly inhibited by the compound than protein synthesis. jst.go.jpnih.gov An approximate 50% inhibition of nucleic acid synthesis was observed at a naphthomycin concentration of 2 µg/ml. jst.go.jpnih.gov This suggests that the inhibition of SH enzymes, particularly those involved in the biosynthesis of nucleic acids, is a key mechanism of its cytotoxic effect. jst.go.jpjst.go.jp

Enzyme Inhibition Profiles

Molecular Basis of Cytotoxic Activity

The cytotoxic nature of naphthomycins stems from these molecular interactions, leading to specific cellular outcomes and distinguishing it from other members of the ansamycin (B12435341) class.

Exposure to naphthomycin induces a potent cytotoxic response in various cancer cell lines. jst.go.jpnih.gov It has demonstrated significant activity against several murine leukemic cell lines. jst.go.jpnih.gov Unlike some cytotoxic agents, naphthomycin does not cause metaphase arrest in dividing cells, nor does it prevent the polymerization of tubulin. jst.go.jpnih.gov

More recent studies on other naphthomycin derivatives have indicated that some of these compounds can activate the antioxidant NRF2-ARE signaling pathway. nih.gov This activation leads to an increase in NRF2 levels and the expression of its target genes associated with cellular antioxidant responses. nih.gov

| Cell Line | Type | IC₅₀ | Reference |

| P388 | Murine Leukemia | 0.4-1.3 µg/ml | jst.go.jpnih.gov |

| L1210 | Murine Leukemia | 0.4-1.3 µg/ml | jst.go.jpnih.gov |

| L5178Y | Murine Leukemia | 0.4-1.3 µg/ml | jst.go.jpnih.gov |

| P388 | Murine Leukemia | 0.07 µM | researchgate.net |

| A-549 | Human Lung Carcinoma | 3.17 µM | researchgate.net |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of naphthomycin congeners against various cancer cell lines.

The mechanism of action of naphthomycin is considered unique within the ansamycin group of antibiotics. jst.go.jpnih.govjst.go.jp While many naphthalenic ansamycins, such as rifamycin, typically function by inhibiting bacterial RNA polymerase, naphthomycin's activity appears distinct. cdnsciencepub.com Its action is specifically antagonized by vitamin K and various sulfhydryl compounds. cdnsciencepub.com This evidence, combined with its demonstrated inhibition of SH enzymes involved in nucleic acid synthesis, distinguishes its mode of action from other ansamycins. jst.go.jpnih.govcdnsciencepub.com

Chemical Synthesis and Semisynthesis of Naphthomycin J and Analogues

Strategies for Naphthomycin J Core Scaffold Construction

The total synthesis of complex ansamycins like this compound presents a formidable challenge due to their unique structural features, including a highly substituted naphthoquinone core and a macrocyclic ansa bridge with multiple stereocenters. uni-muenchen.de While a total synthesis of this compound itself has not been extensively reported, strategies for constructing the core scaffolds of related ansamycins provide insight into potential synthetic routes.

Similarly, the total synthesis of (+)-thiazinotrienomycin E, another ansamycin (B12435341) antibiotic, featured the construction of the E,E,E-triene subunit of the ansa chain using a Kocienski-modified Julia protocol and a final Mukaiyama macrolactamization to form the macrocycle. acs.org The synthesis of the naphthoquinone core of related compounds, the divergolides, has also been explored, providing models for the elaboration of the ansa bridge. doi.orgdoi.org These strategies highlight the modular nature of ansamycin synthesis, which could be adapted for the construction of the this compound scaffold.

Semisynthetic Approaches to this compound Analogues

Semisynthesis, starting from naturally occurring naphthomycins, offers a more direct route to novel analogues. This involves modifying the parent structure through either enzymatic or chemical methods to generate derivatives with potentially improved or novel biological activities.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. This approach is particularly useful for modifying natural products like naphthomycins. For example, halogenase enzymes have been identified in the biosynthetic pathways of ansamycins and can be used for targeted halogenation of natural and synthetic scaffolds. tandfonline.comresearchgate.net The halogenase gene nat1 from the naphthomycin biosynthetic gene cluster is responsible for the chlorination at the C-30 position of naphthomycins. nih.gov This enzyme, and others like it, could potentially be used in vitro to modify this compound precursors or related compounds.

Another chemoenzymatic strategy involves using acyltransferases to introduce different functional groups. A characterized 18-O-acyltransferase has been successfully used in the chemoenzymatic synthesis of various bioactive derivatives of phoslactomycins, demonstrating the potential of such enzymes to create libraries of natural product analogues. jst.go.jp While specific chemoenzymatic conversions of this compound are not widely documented, these examples with related compounds illustrate the feasibility of this approach for generating this compound derivatives.

Chemical modification of the naphthomycin scaffold is a common strategy to produce analogues. Fermentation of Streptomyces sp. E/784 produces low levels of this compound and the related Naphthomycin I, which are C-30 alkylthio-substituted ansamycins. researchgate.net The presence of various substituents at position 30 in different naturally occurring naphthomycins (such as -Cl, -H, -OH, or -SR groups) suggests that this position is amenable to chemical modification. researchgate.net

Studies on other ansamycins, such as geldanamycin (B1684428) and herbimycin A, have shown that modifications to the quinone core or the ansa chain can lead to derivatives with altered biological activities. doi.orgnih.gov For example, a metal-free cascade transformation has been developed to convert the benzoquinone core of geldanamycin into benzoxazole (B165842) derivatives. nih.gov This type of core modification could potentially be applied to the naphthoquinone core of this compound. Similarly, derivatization of herbimycin A at various positions along the ansa chain has yielded compounds with higher antitumor activity than the parent molecule. doi.org

Chemoenzymatic Conversions

Structure-Activity Relationship (SAR) Elucidation through Analog Design

The design and synthesis of analogues are crucial for understanding the structure-activity relationships (SAR) of this compound. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for its therapeutic effects.

The biological activity of naphthomycin analogues is highly dependent on the nature and position of substituents on both the naphthoquinone core and the ansa chain. For instance, the antineoplastic activity of this compound is attributed to its unique structure. vulcanchem.comnih.gov The activity of naphthomycins can be reversed by sulfhydryl (SH) compounds, suggesting that they may act by inhibiting SH enzymes involved in processes like nucleic acid synthesis. nih.gov

Studies on a wide range of naphthalenic ansamycins have shown that even small structural changes can significantly impact their biological profiles. mdpi.comsemanticscholar.org For example, analysis of various hygrocins, which are also naphthalenic ansamycins, revealed that alterations in the ansa chain or the naphthoquinone moiety had a significant influence on their antiglioma activities. mdpi.com Similarly, the antibacterial activity of synthetic 1,4-naphthoquinone (B94277) analogues is greatly influenced by the substituents on the quinone ring. nih.gov The introduction of fluorine-containing moieties into naphthoquinone derivatives has been shown to result in potent and broad-spectrum antimicrobial activity. nih.gov

The design of novel this compound derivatives is guided by SAR data and the desire to improve properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis of new naphthoquinone derivatives has led to the identification of potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov This demonstrates the potential for naphthomycin-based scaffolds to be adapted for different therapeutic targets.

The evaluation of newly synthesized derivatives typically involves a battery of in vitro assays to determine their biological activity. For example, new naphthalimide–thiourea derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including multidrug-resistant bacteria. rsc.org Similarly, the antimicrobial potential of newly prepared naphthylamine analogues containing azetidinone and thiazolidinone moieties has been tested against a panel of bacteria and fungi. xiahepublishing.com This systematic approach of design, synthesis, and evaluation is essential for the development of new and effective therapeutic agents based on the this compound scaffold.

Ecological and Environmental Context of Naphthomycin J

Role of Naphthomycins in Microbial Chemical Ecology

Naphthomycins, a class of ansamycin (B12435341) antibiotics, are secondary metabolites produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive compounds. researchgate.netmdpi.com In the complex and competitive microbial world, these compounds play a significant role in chemical ecology. Microbes, particularly those residing in the soil, produce antimicrobial compounds as a competitive tool against other microorganisms or as signaling molecules for communication with related species or eukaryotic hosts like plants and insects. nih.gov The production of such secondary metabolites is a key factor in the evolutionary processes governing intricate ecological interactions. nih.gov

The chemical diversity of compounds produced by Streptomyces is vast, and the specific metabolites synthesized can be influenced by environmental conditions. researchgate.net For instance, altering the growth media can lead to the production of different bioactive compounds, including various naphthomycins. researchgate.net This adaptability in secondary metabolite production highlights their importance in the ecological fitness of the producing organism. The ecological role of many of these compounds, including some naphthomycins, is still under investigation. mdpi.com However, their known biological activities, such as antibacterial and antifungal properties, suggest a primary function in mediating competitive interactions within microbial communities. mdpi.comnih.gov

The study of microbial chemical ecology often involves analyzing the spatial distribution of these chemical signals, which can be achieved through techniques like imaging mass spectrometry. nih.gov Such methods help in understanding the chemical responses of microbes to their environment and to each other, further elucidating the ecological roles of compounds like naphthomycins. nih.gov

Interactions with Other Microorganisms and Eukaryotic Hosts

The bioactive nature of naphthomycins dictates their interactions with a wide range of organisms. As antibiotics, they inherently interact with other bacteria and fungi. Naphthomycin A, for example, is effective against Gram-positive bacteria and fungi. medchemexpress.eu Similarly, Naphthomycin B exhibits antimicrobial activity against Gram-positive bacteria and many fungi. medchemexpress.com This antimicrobial action is a clear mechanism of antagonistic interaction, allowing the producing Streptomyces to inhibit the growth of competing microbes in its vicinity.

Beyond direct antagonism, naphthomycins are part of a broader spectrum of interactions between Streptomyces and eukaryotic hosts. Many Streptomyces species, including those that produce naphthomycins, live as endophytes within plant tissues. frontiersin.orgmdpi.com This symbiotic relationship can be mutualistic, with the endophyte protecting the host plant from pathogens by producing antimicrobial compounds. frontiersin.orgijcmas.com Endophytic bacteria can colonize various parts of a plant, including roots, stems, and leaves, without causing harm and can contribute to the plant's health and defense. frontiersin.orgmdpi.com For example, an endophytic Streptomyces strain, TML10T, isolated from a medicinal plant, was found to produce naphthomycin A and showed strong inhibitory activity against various bacteria and fungi. frontiersin.orgresearchgate.net

In addition to plants, insects also serve as hosts for symbiotic microbes that produce a variety of bioactive compounds. mdpi.commpg.de While direct evidence for Naphthomycin J's role in insect symbiosis is not detailed in the provided context, the discovery of Naphthomycin A as an insecticidal compound against the fall armyworm (Spodoptera frugiperda) points to the potential for this class of compounds to mediate interactions with insect hosts or pathogens. researchgate.netmdpi.com This finding was the first report of a naphthomycin exhibiting insecticidal activity. mdpi.com These interactions are crucial for the host's defense against natural enemies and for their adaptation to specific ecological niches. mpg.de

The production of these bioactive molecules is often encoded in biosynthetic gene clusters (BGCs) within the Streptomyces genome. mdpi.comnih.gov The presence of these BGCs underscores the genetic basis for these ecological interactions. The study of these gene clusters can reveal the potential for producing a wide array of secondary metabolites, further highlighting the importance of Streptomyces and their products in shaping microbial communities and host-microbe relationships. mdpi.comnih.gov

Advanced Research Methodologies and Future Perspectives

Genomic and Metabolomic Approaches for Novel Naphthomycin J Discovery

The discovery of novel natural products is no longer solely reliant on traditional bioactivity-guided screening. Modern approaches delve into the genetic blueprint of producing organisms and their metabolic outputs to predict and identify new chemical entities.

Genome mining has become a cornerstone for discovering new natural products by identifying their biosynthetic gene clusters (BGCs) within microbial genomes. nih.gov Naphthomycins are produced by Streptomyces species, bacteria known to possess a large number of BGCs that are often not expressed, or "silent," under standard laboratory conditions. nih.gov The biosynthesis of the naphthomycin core structure begins with the precursor 3-amino-5-hydroxybenzoic acid (AHBA). nih.govnih.gov Researchers have successfully used the gene for AHBA synthase as a probe to identify putative naphthomycin BGCs in various Streptomyces strains. nih.gov

In a key study on Streptomyces sp. CS, a 106 kb genomic region was identified and confirmed to be the naphthomycin biosynthetic cluster. nih.gov Analysis of this region revealed 32 open reading frames (ORFs), including genes for polyketide synthases (PKS), AHBA synthesis, and various tailoring enzymes responsible for the structural diversity within the naphthomycin family. nih.gov For instance, the halogenase gene nat1 was proven to be responsible for the chlorination at the C-30 position of the naphthomycin scaffold. nih.gov this compound is a C-30 alkylthio-substituted ansamycin (B12435341), which is believed to be formed from a chlorinated precursor. nih.gov Therefore, genome mining for BGCs containing both PKS machinery and specific tailoring enzymes like halogenases is a primary strategy to identify potential new sources of this compound and its analogues. A recent analysis of Streptomyces sp. 21So2-11, isolated from Antarctic soil, identified a 60-gene cluster for naphthomycin production, highlighting the global distribution and genetic diversity of these pathways. mdpi.com

| Gene/Module Type | Function | Relevance to this compound |

|---|---|---|

| AHBA Synthase Genes | Synthesize the 3-amino-5-hydroxybenzoic acid starter unit for the polyketide chain. nih.govnih.gov | Essential for the formation of the core naphthoquinone structure. |

| Polyketide Synthase (PKS) Genes | Assemble the macrolactam ring from acetate (B1210297) and propionate (B1217596) extender units. nih.gov | Forms the characteristic ansa-chain backbone of all naphthomycins. |

| Halogenase (e.g., nat1) | Catalyzes the chlorination of the ansa-chain, typically at C-30. nih.gov | Generates the chlorinated intermediate required for the subsequent formation of the thio-ether in this compound. nih.gov |

| Hydroxylase (e.g., nat2) | Participates in the formation of the naphthalene (B1677914) ring. nih.gov | Crucial for the biosynthesis of the aromatic core. |

| Regulatory Genes | Control the expression of the entire biosynthetic gene cluster. | Targets for genetic engineering to activate silent clusters or enhance production. |

Metabolomics, particularly when coupled with mass spectrometry, provides a powerful snapshot of the chemical diversity within a biological sample. Molecular networking is a computational strategy that organizes tandem mass spectrometry (MS/MS) data to visualize and annotate complex metabolite mixtures. researchgate.net This technique clusters molecules with similar fragmentation patterns, allowing for the rapid dereplication of known compounds and the identification of novel, structurally related analogues. researchgate.netresearchgate.net

This approach has been successfully applied to the discovery of new naphthomycin derivatives. In one study, a combination of genome mining and genetic engineering with molecular networking led to the identification of six new 15-deoxynaphthomycins from an engineered Streptomyces strain. researchgate.net The network analysis specifically highlighted the presence of sulfur-containing congeners within the culture extract. researchgate.net Given that this compound is a sulfur-containing derivative, molecular networking is an ideal tool for its detection. nih.gov By searching for molecular families that include known chlorinated naphthomycins alongside new nodes with a mass shift corresponding to the addition of a thiol-containing group (like N-acetyl-L-cysteine), researchers can specifically target the isolation of this compound and other thionaphthomycins. nih.govresearchgate.net

Genome Mining for Silent Biosynthetic Gene Clusters

Genetic Engineering for Enhanced Production and Structural Diversity

Once a BGC is identified, genetic engineering offers a direct route to increase the production of the target compound and to generate novel derivatives.

Pathway engineering involves the targeted modification of a biosynthetic pathway to improve its output. A critical finding in the study of the naphthomycin BGC was the targeted inactivation of the halogenase gene nat1, which abolished the production of chlorinated naphthomycins. nih.gov This demonstrates a clear strategy for manipulating the final products of the pathway.

For this compound, which is often produced at low levels, pathway engineering could be used to enhance its yield. nih.gov Since it is proposed to derive from a chlorinated intermediate, one strategy involves increasing the expression of the precursor's BGC while simultaneously feeding the culture with thiol progenitors like N-acetyl-L-cysteine, a method shown to substantially boost the production of this compound. nih.gov

Furthermore, heterologous expression—transferring the entire BGC from its native producer into a more genetically tractable and high-producing host strain—is a powerful strategy. jst.go.jp The large naphthomycin BGC (up to 106 kb) has been successfully cloned, paving the way for its expression in optimized chassis strains like Streptomyces coelicolor or Streptomyces albus. nih.govrsc.org This approach can overcome limitations of the native producer and facilitate further engineering efforts. A study demonstrated that introducing the global regulatory gene afsR2 into Streptomyces sp. N50 successfully activated the production of otherwise cryptic deoxynaphthomycins, showcasing how engineering regulatory networks can unlock novel chemistry. researchgate.net

| Strategy | Description | Application to this compound |

|---|---|---|

| Gene Inactivation/Knockout | Targeted removal of a specific gene's function, such as the nat1 halogenase. nih.gov | Could be used to eliminate competing pathways, redirecting metabolic flux toward this compound precursors. |

| Regulator Gene Overexpression | Introduction or enhanced expression of a global regulatory gene (e.g., afsR2) to activate BGC expression. researchgate.net | Can increase overall pathway flux, potentially leading to higher titers of minor products like this compound. |

| Heterologous Expression | Cloning the entire BGC and expressing it in a well-characterized host organism. nih.gov | Enables reliable production and facilitates further rounds of genetic modification in an optimized system. |

| Precursor Feeding | Supplementing the fermentation medium with specific building blocks or reactants, such as N-acetyl-L-cysteine. nih.gov | Directly enhances the non-enzymatic conversion of chlorinated precursors to this compound. nih.gov |

Rational design leverages detailed knowledge of enzyme function and pathway logic to make predictable improvements. The understanding of the naphthomycin pathway allows for a rational approach to increase the efficiency of this compound biosynthesis. Since this compound is formed from a chloroansamycin intermediate, a rational strategy would involve balancing the expression of the halogenase with the availability of the thiol substrate. nih.gov Over-expression of the halogenase could maximize the chlorinated intermediate pool, which, when combined with high concentrations of a fed thiol, could drive the reaction toward this compound formation. Conversely, if competing side products are an issue, fine-tuning or even attenuating the expression of other tailoring enzymes could streamline the pathway and improve the specificity and efficiency of producing the desired molecule.

Pathway Engineering and Heterologous Expression

Advanced Spectroscopic and Analytical Techniques in this compound Research

The unambiguous identification and structural elucidation of complex natural products like this compound rely on a suite of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRESIMS) is essential for determining the precise molecular formula of a new compound. researchgate.net For this compound, HRESIMS confirms the molecular formula C44H52N2O12S. naturalproducts.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the three-dimensional structure. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is used to piece together the complex carbon skeleton and the ansa-chain stereochemistry. The structures of all known naphthomycins, including the closely related Naphthomycins I, L, M, and N, were solved using this comprehensive spectroscopic approach. nih.govacs.org These techniques are indispensable for confirming the identity of this compound isolated from new sources or from genetically engineered strains, ensuring that the modifications resulted in the expected chemical structure.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is a cornerstone technique in the analysis of this compound and its congeners. Its primary application is the precise determination of the compound's elemental composition.

HR-ESI-MS provides extremely accurate mass measurements, which allows for the calculation of a unique molecular formula. This is a critical first step in identifying a new compound or confirming the structure of a known one. For instance, in the characterization of novel naphthomycins isolated from Streptomyces species, HR-ESI-MS data is the definitive source for establishing their molecular formulas. researchgate.netacs.org This level of precision helps to distinguish between isomers and compounds with very similar masses.

Furthermore, HRMS coupled with liquid chromatography (LC-MS) is used to screen microbial extracts for the presence of known and unknown naphthomycins. acs.org In biosynthetic studies, mass spectrometry can be used to analyze the incorporation of isotopically labeled precursors, shedding light on the metabolic pathways that produce these complex molecules. asm.orgmdpi.com Tandem mass spectrometry (MS/MS) analysis, often facilitated by molecular networking, can further help to identify and structurally characterize related compounds within a complex mixture by analyzing fragmentation patterns. researchgate.net

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the intricate three-dimensional structure. For a complex macrocyclic molecule like this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) are often crowded with overlapping signals. cdnsciencepub.com Multi-dimensional (2D) NMR experiments are therefore essential to unambiguously assign the chemical shifts and determine the connectivity of atoms. nih.govwikipedia.orgnih.gov

The structural elucidation of naphthomycins consistently employs a suite of 2D NMR techniques: acs.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for tracing out the spin systems within the ansa chain and the naphthoquinone core. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton and carbon atoms. This powerful experiment maps each proton to the carbon it is bonded to, simplifying the assignment of the carbon skeleton. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for connecting different structural fragments, such as linking the ansa chain to the aromatic core and establishing the positions of methyl groups and other substituents. encyclopedia.pub

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

By combining the data from these experiments, researchers can piece together the complete planar structure and relative configuration of molecules like this compound. acs.orgnih.gov Early studies on the parent compound, Naphthomycin A, also utilized lanthanide shift reagents to resolve overlapping signals in the proton NMR spectrum, a technique that was critical before the widespread availability of modern 2D NMR methods. nih.govnpatlas.org

Emerging Research Frontiers in this compound Studies

Research on this compound and related ansamycins is evolving, driven by advances in technology and a deeper understanding of microbial genetics.

One of the most promising frontiers is genome mining . The sequencing of actinomycete genomes, such as those from Streptomyces species, has revealed a vast number of "silent" or cryptic biosynthetic gene clusters (BGCs) with the potential to produce novel secondary metabolites. researchgate.netfrontiersin.org By analyzing these BGCs, researchers can predict the structures of new naphthomycin analogues and activate their production through genetic engineering techniques, such as the introduction of global regulatory genes. researchgate.net This approach has already led to the discovery of new deoxynaphthomycins. researchgate.net

Directly linked to genome mining is the biosynthetic engineering of naphthomycin pathways. The modular nature of the polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes that assemble these molecules makes them attractive targets for rational engineering. mdpi.com By modifying or swapping domains within these enzymatic assembly lines, scientists aim to create novel naphthomycin derivatives with potentially improved or new biological activities. This has led to the isolation of unique macrolactams derived from naphthomycin congeners. researchgate.netjst.go.jp

Another emerging area is the expanded screening for new biological activities . While ansamycins are well-known for their antibacterial and antitumor properties, recent studies have shown that they may possess other useful bioactivities. jst.go.jp For example, Naphthomycin A was recently reported to have insecticidal properties. researchgate.net This suggests that this compound and other, rarer analogues could be valuable leads in agrochemical or other therapeutic fields beyond their traditional applications. The development of high-throughput screening and nanotechnology-based delivery systems is set to accelerate this discovery process. mdpi.com

Q & A

Q. How do researchers mitigate biases in meta-analyses of this compound’s preclinical toxicity data?

- Methodological Answer : Risk-of-bias tools (SYRCLE’s RoB) assess study quality. Trim-and-fill analysis corrects for publication bias. Sensitivity analyses exclude outliers, and cumulative meta-analyses evaluate temporal trends. Open-access repositories (e.g., Zenodo) ensure transparency in data inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.